2-Ethoxy-2-oxoethyl 4-[(5-cyano-1,6-dihydro-2-hydroxy-1,4-dimethyl-6-oxopyridin-3-yl)azo]benzoate
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Overview
Description
2-Ethoxy-2-oxoethyl 4-[(5-cyano-1,6-dihydro-2-hydroxy-1,4-dimethyl-6-oxopyridin-3-yl)azo]benzoate is a complex organic compound with a molecular formula of C19H18N4O6 and a molar mass of 398.37 g/mol . This compound is characterized by its azo group, which is a functional group consisting of a nitrogen-nitrogen double bond, and its benzoate ester moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 2-Ethoxy-2-oxoethyl 4-[(5-cyano-1,6-dihydro-2-hydroxy-1,4-dimethyl-6-oxopyridin-3-yl)azo]benzoate involves several steps. One common method includes the diazotization of 5-cyano-1,6-dihydro-2-hydroxy-1,4-dimethyl-6-oxopyridine followed by coupling with ethyl 4-aminobenzoate. The reaction conditions typically involve acidic media and controlled temperatures to ensure the stability of the azo compound . Industrial production methods may involve large-scale batch reactions with optimized conditions for yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The azo group can be oxidized to form different nitrogen-containing compounds.
Reduction: The azo group can be reduced to form amines.
Substitution: The benzoate ester moiety can undergo nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like hydroxide ions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-Ethoxy-2-oxoethyl 4-[(5-cyano-1,6-dihydro-2-hydroxy-1,4-dimethyl-6-oxopyridin-3-yl)azo]benzoate is utilized in various scientific research fields:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: It has applications in studying enzyme interactions and as a probe in biochemical assays.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is used in the production of dyes and pigments due to its azo group.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The azo group can undergo reduction to form amines, which can interact with enzymes and other proteins. The benzoate ester moiety can be hydrolyzed to release benzoic acid, which has various biological activities . The pathways involved in these interactions are complex and depend on the specific biological system being studied.
Comparison with Similar Compounds
Similar compounds to 2-Ethoxy-2-oxoethyl 4-[(5-cyano-1,6-dihydro-2-hydroxy-1,4-dimethyl-6-oxopyridin-3-yl)azo]benzoate include other azo compounds and benzoate esters. For example:
2-Methoxy-2-oxoethyl 4-[(5-cyano-1,6-dihydro-2-hydroxy-1,4-dimethyl-6-oxopyridin-3-yl)azo]benzoate: Similar structure with a methoxy group instead of an ethoxy group.
Ethyl 4-[(5-cyano-1,6-dihydro-2-hydroxy-1,4-dimethyl-6-oxopyridin-3-yl)azo]benzoate: Similar structure with an ethyl ester instead of an ethoxy ester. These compounds share similar chemical properties but may differ in their reactivity and biological activities due to the different substituents.
Properties
CAS No. |
72614-76-7 |
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Molecular Formula |
C19H18N4O6 |
Molecular Weight |
398.4 g/mol |
IUPAC Name |
(2-ethoxy-2-oxoethyl) 4-[(5-cyano-6-hydroxy-1,4-dimethyl-2-oxopyridin-3-yl)diazenyl]benzoate |
InChI |
InChI=1S/C19H18N4O6/c1-4-28-15(24)10-29-19(27)12-5-7-13(8-6-12)21-22-16-11(2)14(9-20)17(25)23(3)18(16)26/h5-8,25H,4,10H2,1-3H3 |
InChI Key |
QGAZVOJPGPDXIX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)COC(=O)C1=CC=C(C=C1)N=NC2=C(C(=C(N(C2=O)C)O)C#N)C |
Origin of Product |
United States |
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